FLI-06

Description

Structure

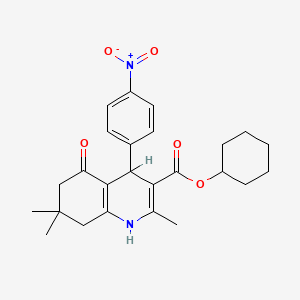

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-15-21(24(29)32-18-7-5-4-6-8-18)22(16-9-11-17(12-10-16)27(30)31)23-19(26-15)13-25(2,3)14-20(23)28/h9-12,18,22,26H,4-8,13-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWVFYHSSOWZMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FLI-06: A Technical Guide to its Mechanism of Action

An In-depth Analysis for Researchers and Drug Development Professionals

FLI-06 is a novel small molecule inhibitor recognized for its potent anti-cancer properties, primarily through the interception of the Notch signaling pathway. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Core Mechanism of Action: Disruption of the Early Secretory Pathway

Unlike conventional Notch inhibitors that target γ-secretase, this compound exerts its effect at a nascent stage of protein processing. It disrupts the early secretory pathway, specifically inhibiting the exit of cargo from the endoplasmic reticulum (ER) and causing a morphological change in the ER from a tubular to a sheet-like structure.[1][2][3] This disruption of the Golgi apparatus is distinct from the effects of other known secretory inhibitors like brefeldin A and golgicide A.[2][3][4]

By impeding the general secretion process, this compound prevents the proper trafficking and maturation of transmembrane proteins, including the Notch receptor.[1][2] This upstream inhibition effectively blocks the Notch signaling cascade, which is crucial for cell-fate decisions and is often aberrantly activated in various cancers.[3][5] The inhibitory effect of this compound on Notch signaling has been observed in various cancer types, including tongue, lung, and esophageal squamous cell carcinoma.[5][6]

Recent studies have also indicated that this compound can suppress the expression of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in tumorigenesis, suggesting a broader spectrum of anti-cancer activity.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from various in vitro and in vivo studies.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| EC50 | 2.3 µM | HeLa | Notch Signaling Inhibition | [1][2][4][7][8] |

| EC50 | 2.5 mM | Not Specified | Notch Pathway Inhibition | [5] |

| IC50 | 4 µM | MDA-MB-231 (human breast cancer) | Cytotoxicity | [1] |

| IC50 | 4.24 - 5.26 µM | CAL-27 (tongue cancer) | Cell Viability (CCK-8) | [9] |

| IC50 | 2.8 - 3.5 µM | TCA-8113 (tongue cancer) | Cell Viability (CCK-8) | [9] |

| IC50 | 1.8 µM | HCT-116 | Antiproliferative activity | [10] |

| In Vivo Study | Animal Model | Dosage | Key Findings | Reference |

| Tongue Cancer Xenograft | Nude Mice | 40 mg/kg (intraperitoneal) | Inhibited tumor growth and increased apoptosis. | [9] |

| General Notch Inhibition | Zebrafish Embryos | 50 µM | Inhibition of endogenous Notch signaling. | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits the early secretory pathway, leading to the blockade of Notch signaling.

Caption: A typical workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate tongue cancer cells (e.g., CAL-27, TCA-8113) in 96-well plates at a density of 5,000 cells per well.

-

Cell Culture: Culture the cells overnight in a suitable medium (e.g., DMEM supplemented with 10% FBS) at 37°C in a 5% CO2 incubator.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16 µM) for 48 or 72 hours.[9]

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 2 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

Colony Formation Assay

-

Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

-

This compound Treatment: Treat the cells with different concentrations of this compound.

-

Incubation: Culture the cells for approximately 10-14 days, allowing colonies to form. The medium should be changed every 2-3 days.

-

Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with a 0.1% crystal violet solution.

-

Colony Counting: Count the number of colonies (typically those with >50 cells).

-

Data Analysis: Compare the number and size of colonies in the treated groups to the control group.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound for a specified time (e.g., 48 hours), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of the Notch pathway (e.g., Notch1, NICD, HES1, HEY2) and a loading control (e.g., GAPDH) overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 CAL-27 cells) into the flank of nude mice.[9]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

This compound Administration: Once tumors are established, administer this compound (e.g., 40 mg/kg body weight) via intraperitoneal injection. A typical regimen is daily administration for 6 days followed by a 2-day break, repeated for two cycles.[9]

-

Monitoring: Monitor tumor volume and mouse body weight regularly throughout the experiment. Tumor volume can be calculated using the formula: (length × width^2) / 2.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved Caspase-9).[9][11]

Conclusion

This compound represents a promising therapeutic candidate with a unique mechanism of action that distinguishes it from other Notch signaling inhibitors. Its ability to disrupt the early secretory pathway provides a novel strategy for targeting cancers dependent on aberrant Notch signaling. The preclinical data strongly support its anti-proliferative, pro-apoptotic, and tumor-regressive effects. Further investigation into its clinical efficacy and safety profile is warranted to translate these promising findings into tangible benefits for cancer patients.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. mybiosource.com [mybiosource.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Cell Signaling Technology [cellsignal.com]

- 6. This compound suppresses proliferation, induces apoptosis and cell cycle arrest by targeting LSD1 and Notch pathway in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. This compound, Notch signaling inhibitor (CAS 313967-18-9) | Abcam [abcam.com]

- 9. This compound Intercepts Notch Signaling And Suppresses The Proliferation And Self-renewal Of Tongue Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. adooq.com [adooq.com]

- 11. researchgate.net [researchgate.net]

FLI-06: A Technical Guide to a Novel Secretion and Notch Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLI-06 is a novel small molecule compound identified as a potent inhibitor of the Notch signaling pathway and the early secretory pathway.[1] Chemically classified as a dihydropyridine, this compound has garnered significant interest for its unique mechanism of action that disrupts protein trafficking from the endoplasmic reticulum (ER), thereby affecting the maturation and cell surface presentation of critical signaling molecules like Notch.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and a summary of key experimental findings. Detailed experimental protocols and visual representations of its cellular effects are presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

| Property | Value | Source |

| Molecular Formula | C25H30N2O5 | [2][4][5] |

| Molecular Weight | 438.52 g/mol | [3][4] |

| CAS Number | 313967-18-9 | [2][4] |

| Appearance | Yellow powder/crystalline solid | [3][6] |

| Purity | ≥95% (HPLC) | [3] |

| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF (20 mg/mL), and ethanol (up to 10 mg/mL). Insoluble in water. | [3][4][6] |

| Storage | Store lyophilized powder at -20°C for up to 24 months. Once in solution, store at -20°C and use within 1 week. | [2] |

Mechanism of Action

This compound exhibits a dual mechanism of action, primarily targeting the early secretory pathway, which in turn leads to the inhibition of Notch signaling.

Inhibition of the Early Secretory Pathway

This compound is a first-in-class small molecule that inhibits the general secretion of proteins at a step prior to their exit from the endoplasmic reticulum (ER).[6] This action is distinct from other known secretion inhibitors like brefeldin A and golgicide A. The compound disrupts the Golgi apparatus and induces a morphological change in the ER from a tubular to a sheet-like structure.[4] Specifically, this compound has been shown to inhibit the recruitment of cargo to ER exit sites (ERES) without affecting the capture of cargo already present in these sites.[7][8] It also appears to inhibit export from the trans-Golgi network (TGN), suggesting a broader impact on protein trafficking.[8]

Inhibition of Notch Signaling

A primary consequence of the disruption of the secretory pathway is the inhibition of Notch signaling.[4] The Notch receptor requires trafficking through the secretory pathway for proper maturation, glycosylation, and presentation at the cell surface, where it can interact with its ligands.[3] By blocking ER export, this compound prevents the proper trafficking and processing of the Notch receptor.[4] This leads to a downstream reduction in the expression of Notch target genes such as HES1 and HEY2.[9]

In Vitro and In Vivo Activity

This compound has demonstrated biological activity in a variety of in vitro and in vivo models.

Quantitative In Vitro Data

| Assay | Cell Line / System | Value | Source |

| EC50 (Notch Signaling) | Cell-based assay | 2.3 µM | [4] |

| EC50 (Notch Pathway) | - | 2.5 µM | [2] |

| IC50 (Cytotoxicity) | MDA-MB-231 | 4 µM | [4] |

| Effective Concentration | HEK293, HeLa, U2OS | 10 µM | [3] |

In Vitro Experimental Findings

-

Tongue Cancer Cells (CAL-27, TCA-8113): this compound treatment decreased cell proliferation, induced apoptosis, and suppressed the self-renewal capacity of tongue cancer stem cells.[9][10] It also downregulated the mRNA and protein expression of Notch receptors and their target genes.[9]

-

Esophageal Squamous Cell Carcinoma (ESCC) Cells (ECa109, EC9706): The compound blocked proliferation, induced apoptosis, and caused G1 phase cell cycle arrest in a dose-dependent manner.[11] Mechanistically, it was found to decrease the expression of Notch3, DTX1, Hes1, and interestingly, LSD1 (histone lysine specific demethylase 1).[11]

-

Head and Neck Squamous Cell Carcinoma (HNSCC) Cells: this compound blocked proliferation and growth in both 2D and 3D cultures.[12] It also sensitized HNSCC cells to taxane-based chemotherapy, showing a synergistic effect with Docetaxel.[12]

-

Other Cell Lines: In HeLa and HEK293 cells, this compound was shown to block Notch trafficking and processing, and to alter the maturation pattern of Amyloid Precursor Protein (APP), abolishing the shedding of APPs.[4][6]

In Vivo Experimental Findings

| Animal Model | Cell Line | Dosage and Administration | Key Findings | Source |

| Zebrafish Embryos | - | 50 µM | Inhibition of endogenous Notch signaling. | [3][4] |

| Nude Mouse Xenograft | CAL-27 (Tongue Cancer) | 40 mg/kg, intraperitoneal injection | Inhibited tumor growth and increased cell apoptosis. | [9] |

| Rat Model | - | Daily intraperitoneal injections | Investigated the role of Notch signaling in liver regeneration. | [13] |

Experimental Protocols

Cell Viability and Proliferation Assays

-

Cell Lines: CAL-27, TCA-8113 (Tongue Cancer); ECa109, EC9706 (ESCC).[9][11]

-

Methodology (CCK-8):

-

Seed cells in 96-well plates at a density of 5x10^3 cells/well.

-

After 24 hours, treat cells with varying concentrations of this compound.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Apoptosis Assay (Flow Cytometry)

-

Cell Line: CAL-27.[9]

-

Methodology (Annexin V-FITC/PI Staining):

-

Treat cells with this compound for 48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blotting

-

Methodology:

-

Treat cells with this compound for 48 hours.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., Notch1, NICD-1, HES1, HEY2, LSD1, β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an ECL detection system.

-

In Vivo Xenograft Mouse Model

-

Animal Model: Nude mice.[9]

-

Cell Line: CAL-27.[9]

-

Methodology:

-

Subcutaneously inject 5x10^6 CAL-27 cells into the flank of each mouse.

-

When tumors reach a palpable size, randomly divide mice into treatment and control groups.

-

Administer this compound (40 mg/kg) or vehicle control via intraperitoneal injection daily for 6 days, followed by a 2-day withdrawal period, for a total of two cycles.[9]

-

Monitor tumor volume and body weight regularly.

-

At the end of the experiment, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for Ki-67 and cleaved Caspase-9).[9]

-

Conclusion and Future Directions

This compound is a valuable research tool for studying the early secretory pathway and Notch signaling. Its unique mechanism of action provides a novel approach to modulating these fundamental cellular processes. The preclinical data, particularly in the context of various cancers, suggests that this compound may have therapeutic potential.[9][11][12] Further research is warranted to fully elucidate its molecular targets and to explore its efficacy and safety in more advanced preclinical models. The development of analogs with improved potency and pharmacokinetic properties could also be a promising avenue for future drug development efforts.

References

- 1. mybiosource.com [mybiosource.com]

- 2. This compound | Cell Signaling Technology [cellsignal.com]

- 3. ER Export Inhibitor II, this compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound, Notch signaling inhibitor (CAS 313967-18-9) | Abcam [abcam.com]

- 6. caymanchem.com [caymanchem.com]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Inhibition of cargo export at ER exit sites and the trans-Golgi network by the secretion inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Intercepts Notch Signaling And Suppresses The Proliferation And Self-renewal Of Tongue Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound suppresses proliferation, induces apoptosis and cell cycle arrest by targeting LSD1 and Notch pathway in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merit.url.edu [merit.url.edu]

- 13. researchgate.net [researchgate.net]

FLI-06: A Technical Guide to Notch Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in a variety of malignancies. FLI-06 is a novel small molecule inhibitor that targets the Notch signaling pathway, demonstrating significant potential as a therapeutic agent. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its study.

Introduction to this compound

This compound is a dihydropyridine compound that has been identified as a potent inhibitor of the Notch signaling pathway.[1] It has been shown to suppress the proliferation and self-renewal of cancer cells, including those in tongue, lung, and esophageal squamous cell carcinomas.[1][2] This document outlines the key characteristics and experimental evaluation of this compound.

Chemical and Physical Properties

A summary of the chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C25H30N2O5 | [1] |

| Molecular Weight | 438.5 g/mol | [1] |

| CAS Number | 313967-18-9 | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO (at 50 mg/mL) and ethanol (at 10 mg/mL).[1] | [1] |

| Appearance | Lyophilized powder | [1] |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 week. | [1] |

Mechanism of Action

This compound exerts its inhibitory effect on the Notch signaling pathway through a unique mechanism. It does not directly target the core components of the Notch pathway but instead disrupts the early secretory pathway.[2][3] Specifically, this compound inhibits general secretion at a step before the exit of proteins from the endoplasmic reticulum (ER).[3] This disruption of the Golgi apparatus and ER leads to a morphological transition of the ER from tubules to sheets.[3]

This early secretory blockade prevents the proper trafficking and processing of Notch receptors, ultimately leading to the suppression of both mRNA and protein expression of the Notch receptor and its downstream target genes.[1][2]

References

FLI-06: A Technical Guide to its Interruption of the Early Secretory Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FLI-06 is a novel small molecule inhibitor that has emerged as a critical tool for dissecting the intricacies of the early secretory pathway. Initially identified as a Notch signaling inhibitor, its mechanism of action is intrinsically linked to its ability to disrupt the trafficking of proteins from the Endoplasmic Reticulum (ER). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on the early secretory pathway, and detailed experimental frameworks for its application in research. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams.

Introduction to this compound

This compound, a dihydropyridine-based compound, was first identified in a high-throughput screen for molecules that modulate Notch signaling.[1][2][3] Subsequent research revealed that its inhibitory effect on Notch processing is a consequence of a more fundamental activity: the disruption of the early secretory pathway at a stage prior to the involvement of the COPII budding machinery.[1][2][4][5] This makes this compound a unique tool to study the initial steps of protein export from the ER, specifically the recruitment of cargo to ER Exit Sites (ERES).

Mechanism of Action

This compound exerts its inhibitory effect on the early secretory pathway by preventing the recruitment of cargo proteins to ERES.[4][5][6] This action is upstream of the GTPase Sar1 and the subsequent assembly of the COPII coat complex, which are responsible for budding vesicles from the ER.[4][5]

The precise molecular target of this compound within the cargo recruitment machinery has not yet been definitively identified. However, experimental evidence strongly supports a "recruitment" model over a "capture" model for cargo concentration at ERES. In the recruitment model, cargo is actively transported to ERES, and this compound appears to inhibit this active transport step.[4] This is in contrast to a capture model where cargo would freely diffuse into ERES and be trapped by the COPII machinery.

Interestingly, this compound also inhibits protein export from the trans-Golgi network (TGN), suggesting that similar cargo selection and concentration mechanisms may be at play in both the early and late secretory pathways.[4][5]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in the context of the early secretory pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Assay | Cell Line | Reference |

| EC50 (Notch Signaling) | ~2.3 µM | Automated microscopy monitoring Notch-GFP reporter | HeLa | [1][7] |

| IC50 (Cell Viability) | 4.24 - 5.26 µM (48h) | CCK8 assay | CAL-27 (Tongue Cancer) | [2] |

| IC50 (Cell Viability) | 2.8 - 3.5 µM (48h) | CCK8 assay | TCA-8113 (Tongue Cancer) | [2] |

| Effective Concentration (VSVG Transport Inhibition) | 10 µM | VSVG-tsO45 transport assay | HeLa | [4] |

Table 1: Bioactivity of this compound

| Experiment | Condition | Parameter | Value | Cell Line | Reference |

| Fluorescence Recovery After Photobleaching (FRAP) | Control (DMSO) | t1/2 of VSVG-EYFP in ER | 9.5 ± 0.5 s | HeLa | [4] |

| Fluorescence Recovery After Photobleaching (FRAP) | 10 µM this compound | t1/2 of VSVG-EYFP in ER | 7.5 ± 0.5 s | HeLa | [4] |

Table 2: Effect of this compound on VSVG-EYFP Mobility in the ER

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are best sourced from the full-text of the primary research articles. The following provides a general methodology for two critical assays used to characterize the effects of this compound.

VSVG-tsO45 ER to Golgi Transport Assay

This assay utilizes a temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein (VSVG-tsO45) tagged with a fluorescent protein (e.g., GFP). At a restrictive temperature (40°C), the protein is misfolded and retained in the ER. Upon shifting to a permissive temperature (32°C), the protein folds correctly and is transported to the Golgi apparatus.

General Protocol:

-

Cell Culture and Transfection: Plate a suitable cell line (e.g., HeLa) on glass-bottom dishes. Transfect the cells with a plasmid encoding VSVG-tsO45-GFP.

-

ER Accumulation: Incubate the transfected cells at the restrictive temperature of 40°C for 16-24 hours to allow for protein expression and accumulation in the ER.

-

Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 30 minutes at 40°C.

-

Transport Initiation and Imaging: Shift the cells to the permissive temperature of 32°C to initiate synchronous transport of VSVG-tsO45-GFP from the ER. Acquire images at regular intervals using a fluorescence microscope to monitor the redistribution of the fluorescent signal from the ER to the Golgi.

-

Analysis: Quantify the fluorescence intensity in the Golgi region over time to determine the rate of ER-to-Golgi transport.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the mobility of fluorescently tagged proteins within a specific cellular compartment. In the context of this compound, it can be used to determine if the inhibitor affects the diffusion of cargo within the ER membrane.

General Protocol:

-

Cell Preparation: Prepare cells expressing a fluorescently tagged ER-resident cargo protein (e.g., VSVG-EYFP accumulated in the ER at 40°C).

-

Pre-bleach Imaging: Acquire a few images of a selected region of the ER to establish the baseline fluorescence intensity.

-

Photobleaching: Use a high-intensity laser to photobleach a small, defined region of interest (ROI) within the ER, causing the fluorophores in that area to become non-fluorescent.

-

Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at a lower laser intensity to monitor the recovery of fluorescence within the bleached ROI as unbleached molecules from the surrounding area diffuse into it.

-

Analysis: Measure the fluorescence intensity in the bleached region over time. The rate of fluorescence recovery provides information about the mobility of the protein. The half-maximal recovery time (t1/2) is a common metric used for comparison.

Mandatory Visualizations

Experimental Workflow for VSVG-tsO45 Transport Assay

References

- 1. Small molecules intercept Notch signaling and the early secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. researchgate.net [researchgate.net]

- 6. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ibidi.com [ibidi.com]

FLI-06: A Chemical Probe for Unraveling Membrane Traffic Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FLI-06 is a novel small molecule that has emerged as a potent and valuable chemical probe for the study of membrane trafficking. Initially identified as an inhibitor of the Notch signaling pathway, its primary mechanism of action lies in the early secretory pathway, specifically by blocking the exit of cargo from the endoplasmic reticulum (ER). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the cellular pathways it perturbs. This document is intended to serve as a core resource for researchers utilizing this compound to investigate membrane transport and related cellular processes.

Introduction

This compound is a dihydropyridine-based compound that uniquely disrupts the early secretory pathway at a stage prior to the exit of cargo from the endoplasmic reticulum exit sites (ERES).[1][2] This action is distinct from other common secretion inhibitors like brefeldin A and golgicide A, making this compound a valuable tool for dissecting the molecular machinery governing ER-to-Golgi transport.[1][2] By inhibiting general secretion, this compound has profound effects on various cellular processes, most notably the Notch signaling pathway, which is dependent on the proper trafficking and processing of the Notch receptor.[1][3][4] This dual activity makes this compound a versatile probe for studying the intricate connections between membrane traffic and cellular signaling.

Mechanism of Action

This compound acts as a potent inhibitor of the early secretory pathway by blocking membrane traffic at a pre-ERES stage.[1][2] Its primary effect is the inhibition of the recruitment of cargo proteins to ERES, a critical step for their subsequent packaging into COPII-coated vesicles for transport to the Golgi apparatus.[4][5][6] This mechanism is upstream of the core COPII machinery, as this compound does not directly inhibit the function of Sar1 or the assembly of COPII coats.[5] The inhibition of cargo recruitment leads to a disruption of the Golgi apparatus and a general cessation of protein secretion.[1][7] This blockade of the secretory pathway is also the basis for its inhibitory effect on Notch signaling, as the Notch receptor requires transport through the secretory pathway for its maturation and presentation at the cell surface.[3][7]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound across various experimental systems.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (Notch Signaling) | 2.3 µM | HeLa NotchΔE-eGFP cells | [8] |

| ~2.5 µM | Not specified | [3] | |

| IC50 (Cytotoxicity) | 4 µM | MDA-MB-231 cells | [8] |

| Effective Concentration | 10 µM | HEK293, HeLa, U2OS cells (inhibition of protein transport) | [1] |

| 10, 20 µM | ECa109, EC9706 cells (inhibition of proliferation) | [1] | |

| 50 µM | Zebrafish embryos (inhibition of Notch signaling) | [8] |

Table 1: Potency and Effective Concentrations of this compound

| Cell Line | Effect | Concentration | Reference |

| Tongue Cancer Cells | Decreased cell proliferation, induced apoptosis | Not specified | [3] |

| Esophageal Squamous Cell Carcinoma Cells | Blocked proliferation, induced apoptosis, G1 phase arrest | 10, 20 µM | [9] |

| Lung Adenocarcinoma Cells | Inactivated Notch signaling, suppressed malignant functions | Not specified | [3] |

| Head and Neck Squamous Cell Carcinoma Cells | Blocked proliferation and growth, induced apoptosis | Not specified | [10] |

Table 2: Effects of this compound on Various Cancer Cell Lines

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

General Handling and Preparation of this compound Stock Solution

This compound is typically supplied as a lyophilized powder.[3]

-

Reconstitution: To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.14 mL of dimethyl sulfoxide (DMSO).[3]

-

Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[3] Once reconstituted in DMSO, store the stock solution at -20°C and use within one week to maintain potency.[3] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3]

VSVG Transport Assay to Monitor ER Exit

This assay utilizes a temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein (VSVG-tsO45) tagged with a fluorescent protein (e.g., GFP or EYFP) to visualize its transport through the secretory pathway.

-

Cell Culture and Transfection:

-

Plate HeLa or COS7 cells on glass coverslips or in imaging dishes.

-

Transfect the cells with a plasmid encoding VSVG-tsO45-EGFP.

-

Incubate the cells overnight at 40°C. At this restrictive temperature, the VSVG protein is misfolded and retained in the ER.[1]

-

-

This compound Treatment and ER Exit Induction:

-

Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration (e.g., 10 µM).

-

Shift the cells to the permissive temperature of 32°C to allow for proper folding and ER exit of the VSVG protein.

-

Simultaneously with the temperature shift, replace the medium with the this compound-containing medium. For control cells, use a medium containing the same concentration of DMSO.

-

-

Visualization of VSVG Transport:

-

At various time points after the temperature shift (e.g., 0, 30, 60, 90, 120 minutes), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

(Optional) Stain for Golgi markers (e.g., giantin) or ERES markers (e.g., Sec31) using appropriate primary and fluorescently labeled secondary antibodies.

-

Mount the coverslips and visualize the localization of VSVG-EGFP using fluorescence microscopy. In control cells, VSVG will move from a diffuse ER pattern to punctate ERES and then to a juxtanuclear Golgi localization. In this compound-treated cells, VSVG will remain in a diffuse ER pattern, demonstrating the block in ER exit.[1]

-

Immunofluorescence Staining for Golgi Apparatus Disruption

This protocol allows for the visualization of the effect of this compound on the morphology of the Golgi apparatus.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa) on glass coverslips.

-

Treat the cells with this compound (e.g., 10 µM) or DMSO (control) for a specified period (e.g., 1-4 hours).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Incubate the cells with a primary antibody against a Golgi resident protein (e.g., anti-giantin or anti-GM130) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips with a mounting medium containing an anti-fade reagent.

-

-

Microscopy:

-

Visualize the Golgi apparatus using a fluorescence microscope. In control cells, the Golgi will appear as a compact, juxtanuclear ribbon-like structure. In this compound-treated cells, the Golgi will appear fragmented and dispersed throughout the cytoplasm.[7]

-

Western Blot Analysis of Notch Receptor Processing

This assay is used to assess the impact of this compound on the proteolytic processing of the Notch receptor, which is a hallmark of its activation.

-

Cell Culture and Treatment:

-

Plate cells expressing the Notch receptor (e.g., HEK293 or a cancer cell line with active Notch signaling) in culture dishes.

-

Treat the cells with this compound (e.g., 10 µM) or DMSO (control) for a specified duration (e.g., 24-48 hours).

-

-

Protein Lysate Preparation:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the cleaved, active form of Notch (Notch Intracellular Domain, NICD) overnight at 4°C. Also, probe for full-length Notch and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the NICD band in this compound-treated samples indicates inhibition of Notch processing.[7]

-

Cell Viability Assay (CCK-8)

This colorimetric assay is used to determine the effect of this compound on cell proliferation and cytotoxicity.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium (with DMSO) to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Assay:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the control (DMSO-treated) cells.

-

Plot the cell viability against the this compound concentration to determine the IC50 value.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

Caption: this compound inhibits membrane traffic by blocking cargo recruitment to ERES.

Caption: this compound inhibits Notch signaling by blocking receptor transport and maturation.

Caption: General experimental workflow for studying the effects of this compound.

Conclusion

This compound is a powerful and specific chemical probe for interrogating the early stages of the secretory pathway. Its ability to block cargo recruitment to ERES provides a unique window into the molecular mechanisms governing protein export from the ER. Furthermore, its well-defined impact on Notch signaling underscores the critical dependence of complex signaling pathways on fundamental cellular processes like membrane traffic. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their studies, paving the way for new discoveries in cell biology and drug development. While the direct molecular target of this compound remains an area for future investigation, its utility as a specific inhibitor of pre-ERES transport is firmly established.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. This compound | Cell Signaling Technology [cellsignal.com]

- 5. ptglab.com [ptglab.com]

- 6. Inhibition of cargo export at ER exit sites and the trans-Golgi network by the secretion inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Intercepts Notch Signaling And Suppresses The Proliferation And Self-renewal Of Tongue Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sec16p potentiates the action of COPII proteins to bud transport vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. COPI- and COPII-coated vesicles bud directly from the endoplasmic reticulum in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

FLI-06: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLI-06 is a novel small molecule identified as a potent inhibitor of the Notch signaling pathway. Its unique mechanism of action, which involves the disruption of the early secretory pathway, distinguishes it from other Notch inhibitors. This technical guide provides a comprehensive overview of the discovery, development, and experimental characterization of this compound. It includes detailed summaries of its biological activity, experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows involved in its study. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting Notch signaling and the secretory pathway.

Discovery and Initial Characterization

This compound was discovered through a high-throughput, cell-based phenotypic screen designed to identify modulators of Notch signaling. The screen utilized a ligand-independent Notch-GFP fusion reporter to monitor the trafficking and processing of the Notch receptor. This compound, a β-annulated 1,4-dihydropyridine, was identified as a hit compound that intercepted Notch signaling[1][2].

Initial characterization revealed that this compound does not directly inhibit the γ-secretase complex, a common target for Notch inhibitors. Instead, it was found to disrupt the Golgi apparatus and inhibit general protein secretion at a step prior to exit from the endoplasmic reticulum (ER)[1]. This disruption is accompanied by a morphological transition of the ER from a tubular network to sheet-like structures[1]. This novel mechanism of action positioned this compound as a unique chemical probe for studying the intersection of secretory trafficking and developmental signaling pathways.

Mechanism of Action: Inhibition of the Early Secretory Pathway

This compound's primary mechanism of action is the inhibition of cargo protein export from the ER. This effect is not specific to the Notch receptor but rather a general blockade of the secretory pathway. The molecule has been shown to inhibit the recruitment of cargo, such as the Vesicular Stomatitis Virus G (VSVG) protein, to ER exit sites (ERES)[3]. This action is upstream of the COPII- and Sar1-dependent machinery responsible for vesicle formation at the ERES.

The inhibition of ER export leads to the accumulation of secretory proteins, including the full-length Notch receptor, within the ER. This prevents the transport of Notch to the cell surface and subsequent proteolytic cleavages required for its activation. Consequently, the generation of the Notch Intracellular Domain (NICD) and the transcription of downstream Notch target genes, such as HES1 and HEY1, are suppressed[2][4].

Figure 1: this compound inhibits the early secretory pathway, preventing Notch receptor maturation and signaling.

Quantitative Biological Activity

This compound has demonstrated potent inhibitory activity against Notch signaling and cancer cell proliferation in various in vitro models. The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay System | Reference |

| EC50 | 2.3 µM | Notch Signaling (Cell-based assay) | [1] |

| IC50 | 4 µM | Cytotoxicity against human MDA-MB-231 cells | Selleck Chemicals Data |

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| MDA-MB-231 | Breast Cancer | ~4 | Cytotoxicity | Selleck Chemicals Data |

| ECa109 | Esophageal Squamous Cell Carcinoma | Not specified | CCK-8 | [5] |

| EC9706 | Esophageal Squamous Cell Carcinoma | Not specified | CCK-8 | [5] |

| CAL-27 | Tongue Squamous Cell Carcinoma | Not specified | CCK-8 | [4] |

| Tca8113* | Tongue Squamous Cell Carcinoma | Not specified | CCK-8 | [4] |

| Note: The Tca8113 cell line has been identified as a HeLa derivative. |

Structure-Activity Relationship (SAR) Studies

Following the discovery of this compound, structure-activity relationship studies were conducted to explore the chemical space around the β-annulated 1,4-dihydropyridine scaffold and identify more potent analogs. These studies revealed several key structural features that influence Notch inhibitory activity[1][2]:

-

Ester Group at R2: Lipophilic ester groups at the R2 position are crucial for activity. Analogs with small alkyl esters, such as methyl or ethyl, showed no inhibition of Notch signaling.

-

Methyl Groups at R1, R4, and R5: The presence of methyl groups at these positions was consistently observed in more potent analogs.

-

Substituents on the R3 Aryl Ring: The nature and position of substituents on the aryl ring at the R3 position significantly impact potency.

These SAR studies led to the identification of racemic compound 7 , which exhibited an EC50 of 0.36 µM for Notch inhibition. Subsequent chiral synthesis and testing revealed that the (+)-enantiomer, (+)-7 , was significantly more potent with an EC50 of 0.13 µM, representing a nearly 20-fold improvement over the parent compound, this compound[2].

Preclinical Development

As of the latest available information, there is limited publicly accessible data on the comprehensive preclinical development of this compound, including its pharmacokinetics, pharmacodynamics, and toxicology profiles. The existing research has primarily focused on its in vitro and in vivo efficacy in cancer models.

In Vivo Efficacy

An in vivo study using a xenograft model of tongue squamous cell carcinoma demonstrated the anti-tumor activity of this compound. Intraperitoneal administration of this compound at a dose of 40 mg/kg resulted in a significant reduction in tumor volume and weight compared to the control group. Immunohistochemical analysis of the tumors from the treated mice showed decreased expression of the proliferation marker Ki-67 and increased expression of cleaved Caspase-9, indicating an induction of apoptosis[4].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay (CCK-8)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Seed cells (e.g., ECa109, EC9706, CAL-27, Tca8113) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plates for 48 or 72 hours at 37°C.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Figure 2: Workflow for assessing cell viability using the CCK-8 assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Seed cells (e.g., CAL-27) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Notch Signaling Proteins

Objective: To determine the effect of this compound on the protein levels of Notch pathway components.

Protocol:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Anti-Notch1 (full-length): (e.g., Cell Signaling Technology, #3608, 1:1000)

-

Anti-cleaved Notch1 (NICD): (e.g., Cell Signaling Technology, #4147, 1:1000)

-

Anti-HES1: (e.g., Cell Signaling Technology, #11988, 1:1000)

-

Anti-HEY1: (e.g., Abcam, ab22614, 1:1000)

-

Anti-GAPDH or β-actin (loading control): (e.g., 1:5000)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Protocol:

-

Use female BALB/c nude mice (6-8 weeks old).

-

Subcutaneously inject 2 x 106 CAL-27 cells suspended in 200 µL of serum-free DMEM into the right flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 4 days post-injection).

-

Randomize the mice into a control group and a treatment group.

-

Administer this compound (40 mg/kg body weight) or vehicle control (e.g., DMSO/PEG300/Tween-80/saline) via intraperitoneal injection daily for 6 days, followed by a 2-day break. Repeat for a specified number of cycles (e.g., 2 cycles).

-

Monitor tumor volume (calculated as V = width2 x length / 2) and body weight regularly.

-

At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for Ki-67 and cleaved Caspase-9).

Figure 3: General workflow for an in vivo xenograft study to evaluate the efficacy of this compound.

Conclusion

This compound represents a significant discovery in the field of Notch signaling, offering a unique mechanism of action through the inhibition of the early secretory pathway. Its ability to suppress Notch activation and inhibit cancer cell proliferation and tumor growth in preclinical models highlights its potential as a therapeutic agent. The structure-activity relationship studies have further paved the way for the development of more potent analogs. While further investigation into its preclinical and clinical development is warranted, this compound stands as a valuable tool for researchers studying the intricate connections between protein trafficking and cellular signaling in both normal development and disease. This technical guide provides a foundational resource for the continued exploration of this compound and its derivatives in the pursuit of novel cancer therapies.

References

- 1. b-Annulated 1,4-Dihydropyridines as Notch Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. b-Annulated 1,4-dihydropyridines as Notch inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Notch signaling via Hes1 transcription factor maintains survival of melanoblasts and melanocyte stem cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of FLI-06

Executive Summary: FLI-06 is a novel small molecule inhibitor recognized for its dual-action mechanism targeting both the Notch signaling pathway and the early secretory pathway. Initially identified through high-throughput screening for its ability to intercept Notch signaling, its mode of action has been elucidated to involve the disruption of protein trafficking from the Endoplasmic Reticulum (ER). This activity confers upon this compound a potent anti-proliferative and pro-apoptotic profile across various cancer cell lines, particularly those reliant on aberrant Notch signaling. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: A Dual Inhibitor

This compound exerts its biological effects primarily through two interconnected mechanisms: the inhibition of the early secretory pathway and the consequent disruption of Notch receptor processing and signaling.

Inhibition of the Early Secretory Pathway

This compound is a potent inhibitor of general protein secretion, acting at a very early stage in the secretory pathway.[1][2] Unlike other common secretion inhibitors like Brefeldin A, this compound blocks the exit of cargo proteins from the Endoplasmic Reticulum (ER).[1][3] This inhibition occurs at a step preceding the ER-exit sites (ERES), effectively preventing the recruitment and concentration of cargo into COPII vesicles.[3][4] This action is accompanied by a distinct morphological change in the ER, transitioning from a tubular network to sheet-like structures.[1][2][5] Furthermore, this compound has been shown to inhibit protein export from the trans-Golgi Network (TGN), suggesting it may interfere with a common cargo recruitment mechanism in both organelles.[3]

Inhibition of Notch Signaling

The disruption of the secretory pathway directly impacts the maturation and trafficking of transmembrane proteins, including the Notch receptor.[1][5] By blocking ER exit, this compound prevents the Notch receptor from reaching the cell surface, where it would normally be cleaved and activated. This leads to a significant reduction in the production of the Notch Intracellular Domain (NICD), the key mediator of Notch signaling.[6] Consequently, the transcription of Notch target genes, such as HES1 and HEY1/2, is suppressed.[7][8] This mechanism underlies the primary anticancer effects observed with this compound treatment in Notch-dependent malignancies.[7][8][9]

Quantitative Biological Activity Data

The efficacy of this compound has been quantified in numerous in vitro and in vivo models.

In Vitro Activity

This compound demonstrates potent activity against a range of human cancer cell lines, with EC₅₀ and IC₅₀ values typically in the low micromolar range.

| Assay | Cell Line | Parameter | Value | Reference |

| Notch Signaling | HeLa | EC₅₀ | 2.3 µM | [1][5][10] |

| Cytotoxicity | MDA-MB-231 (Breast) | IC₅₀ | 4 µM | [5] |

| Proliferation | CAL-27 (Tongue) | IC₅₀ | ~4.24 - 5.26 µM | [7] |

| Proliferation | TCA-8113 (Tongue) | IC₅₀ | ~2.8 - 3.5 µM | [7] |

| Proliferation | ECa109, EC9706 (Esophageal) | - | Dose-dependent | [8] |

| γ-secretase mediated Notch activation | HeLa | IC₅₀ | 2.3 µM | [11] |

In Vivo Activity

Preclinical animal models have confirmed the anti-tumor activity of this compound.

| Model | Organism | Dosing Regimen | Observed Effect | Reference |

| Endogenous Notch Signaling | Zebrafish Embryo | 50 µM | Inhibition of Notch signaling | [5] |

| Tongue Cancer Xenograft | Nude Mouse | 40 mg/kg, intraperitoneal, daily | Inhibition of tumor growth, increased apoptosis | [7] |

| Liver Regeneration | Rat | Intraperitoneal injection (dose not specified) | Impact on liver regeneration | [12] |

Anticancer Activity in Preclinical Models

This compound has shown significant promise as an anticancer agent, particularly in tumors characterized by aberrant Notch signaling.

-

Head and Neck Squamous Cell Carcinoma (HNSCC): In HNSCC models, this compound blocks cell proliferation, induces G₁ phase cell cycle arrest, and promotes apoptosis.[13][14] Notably, it enhances the chemosensitivity of HNSCC cells to taxane-based treatments like Docetaxel, indicating potential for combination therapies.[13][14]

-

Tongue Squamous Cell Carcinoma: Studies show this compound effectively inhibits the proliferation and self-renewal capacity of tongue cancer cells and cancer stem cells.[7][15] Treatment leads to downregulation of Notch receptors and their target genes, resulting in reduced tumor growth in xenograft models.[7]

-

Esophageal Squamous Cell Carcinoma (ESCC): this compound blocks proliferation and induces apoptosis and G₁ arrest in ESCC cell lines.[8] Mechanistically, beyond inhibiting the Notch pathway (Notch3, DTX1, Hes1), it was also found to decrease the expression of LSD1 (histone lysine specific demethylase 1), another important target in oncology.[8]

Detailed Experimental Methodologies

The following protocols are representative of the methods used to characterize the biological activity of this compound.

Cell Viability and Proliferation Assay (CCK-8)

-

Cell Seeding: Plate cells (e.g., CAL-27, ECa109) in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with serial dilutions of this compound (e.g., 0 to 20 µM) dissolved in DMSO, ensuring the final DMSO concentration is <0.1% in all wells. Include a vehicle-only control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

-

Detection: Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: After treating cells with this compound (e.g., 10 and 20 µM for 48h), wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Notch1, anti-NICD, anti-HES1, anti-LSD1, anti-β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Densitometrically quantify protein bands and normalize to the loading control (e.g., β-actin).

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ CAL-27 cells) into the flank of 4-6 week old immunocompromised mice.[7]

-

Tumor Growth: Monitor tumor growth until volumes reach approximately 100 mm³.

-

Treatment: Randomize mice into control (vehicle) and treatment groups. Administer this compound via intraperitoneal injection at a dose of 40 mg/kg daily.[7]

-

Monitoring: Measure tumor volume and body weight every 2-3 days.

-

Endpoint: At the end of the study (e.g., 2-3 weeks), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for Ki-67 and cleaved Caspase-9).[7]

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the intersection of protein secretion and developmental signaling pathways. Its dual-action mechanism provides a strong rationale for its development as a therapeutic agent in cancers driven by Notch signaling. Future research should focus on optimizing its pharmacological properties, exploring its efficacy in a broader range of malignancies, and investigating rational combination strategies to overcome potential resistance mechanisms and enhance clinical outcomes. The synergistic effect with taxanes in HNSCC provides a compelling avenue for clinical translation.[13][14]

References

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. mybiosource.com [mybiosource.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Inhibition of cargo export at ER exit sites and the trans-Golgi network by the secretion inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. This compound Intercepts Notch Signaling And Suppresses The Proliferation And Self-renewal Of Tongue Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound suppresses proliferation, induces apoptosis and cell cycle arrest by targeting LSD1 and Notch pathway in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Cell Signaling Technology [cellsignal.com]

- 10. FLI 06 | Other Notch Signaling | Tocris Bioscience [tocris.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. The Notch inhibitor, this compound, increases the chemosensitivity of head and neck Squamous cell carcinoma cells to taxanes-based treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merit.url.edu [merit.url.edu]

- 15. This compound Intercepts Notch Signaling And Suppresses The Proliferation And Self-renewal Of Tongue Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

FLI-06: A Deep Dive into its Pro-Apoptotic Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

FLI-06, a novel small-molecule inhibitor, has emerged as a promising agent in cancer research due to its ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This technical guide provides an in-depth analysis of the cellular effects of this compound on apoptosis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Targeting the Notch Signaling Pathway

This compound primarily exerts its pro-apoptotic effects by inhibiting the Notch signaling pathway.[1][2][3][4] This pathway is a critical regulator of cell-fate decisions, and its aberrant activation is implicated in the development and progression of numerous cancers, including esophageal squamous cell carcinoma (ESCC), tongue squamous cell carcinoma (TSCC), and head and neck squamous cell carcinoma (HNSCC).[1][2][5]

This compound acts at an early stage in the secretory pathway, disrupting the Golgi apparatus and inhibiting the general secretion of proteins, including Notch receptors, before they exit the endoplasmic reticulum.[3] This leads to a downstream reduction in the expression of key Notch target genes such as Hes1, Hey2, and DTX1.[1][2]

Interestingly, studies have also revealed that this compound can inhibit the expression of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that is frequently dysregulated in tumors.[1][6][7] The inhibition of both the Notch and LSD1 pathways appears to be a key component of this compound's anti-tumor activity.[1][6][7]

Quantitative Analysis of this compound Induced Apoptosis

The pro-apoptotic effects of this compound have been quantified in several studies across various cancer cell lines. The data consistently demonstrates a dose-dependent increase in apoptosis following treatment with this compound.

| Cell Line | Cancer Type | This compound Concentration (μM) | Percentage of Apoptotic Cells (Early + Late) | Citation |

| ECa109 | Esophageal Squamous Cell Carcinoma | 0, 2.5, 5, 10 | Dose-dependent increase | [1] |

| EC9706 | Esophageal Squamous Cell Carcinoma | 0, 2.5, 5, 10 | Dose-dependent increase | [1] |

| CAL-27 | Tongue Squamous Cell Carcinoma | Not specified | Increased early and late apoptosis | [2] |

| SCC-9 | Head and Neck Squamous Cell Carcinoma | 1 | 5.7 ± 0.3% | [5] |

| SCC-9 | Head and Neck Squamous Cell Carcinoma | 2.5 | 12.5 ± 0.8% | [5] |

| SCC-9 | Head and Neck Squamous Cell Carcinoma | 5 | 20.1 ± 1.3% | [5] |

Note: The control (untreated) SCC-9 cells showed a baseline apoptosis level of 4.6 ± 0.1%.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cellular effects of this compound on apoptosis.

Cell Viability and Proliferation Assay (CCK-8)

This assay is used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., ECa109, EC9706)

-

Complete culture medium

-

96-well plates

-

This compound (reconstituted in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells per well and culture overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20, 40 μM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

At the end of the treatment period, add 10 μL of CCK-8 solution to each well.

-

Incubate the plates for an additional 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).

-

Harvest the cells by trypsinization and collect the culture supernatant to include any floating apoptotic cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X binding buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in the apoptosis and Notch signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Notch3, DTX1, Hes1, LSD1, Caspase-3, Caspase-9, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Caption: this compound induced apoptosis signaling pathway.

Caption: Experimental workflow for apoptosis detection.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in various cancer cell types. Its dual-inhibitory action on the Notch signaling pathway and LSD1 presents a compelling mechanism for its therapeutic efficacy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the pro-apoptotic properties of this compound. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. This compound suppresses proliferation, induces apoptosis and cell cycle arrest by targeting LSD1 and Notch pathway in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Intercepts Notch Signaling And Suppresses The Proliferation And Self-renewal Of Tongue Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Cell Signaling Technology [cellsignal.com]

- 4. dovepress.com [dovepress.com]

- 5. utupub.fi [utupub.fi]

- 6. researchgate.net [researchgate.net]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

FLI-06: A Technical Guide to its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLI-06 is a novel small molecule inhibitor demonstrating potent anti-proliferative effects in various cancer models. Primarily recognized as a Notch pathway inhibitor, it also exhibits activity against Lysine-Specific Demethylase 1 (LSD1). This dual mechanism of action converges to induce a robust cell cycle arrest, primarily at the G1 phase, thereby preventing cancer cell proliferation. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated cell cycle arrest, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, targeting the cell cycle machinery is a key strategy in cancer therapy. This compound has emerged as a promising therapeutic agent due to its ability to effectively halt the cell cycle. This dihydropyridine compound intercepts the Notch signaling pathway at an early stage in the secretory pathway, preventing the maturation and cell surface presentation of Notch receptors.[1][2] Additionally, this compound has been shown to inhibit the function of LSD1, an enzyme often overexpressed in tumors that plays a critical role in transcriptional regulation.[3] The culmination of these inhibitory actions is a significant G1 phase cell cycle arrest and, in many cases, the induction of apoptosis.[3][4]

Mechanism of Action

This compound's primary mechanism for inducing cell cycle arrest involves the disruption of two key signaling pathways: the Notch pathway and the LSD1-mediated epigenetic regulation.

Inhibition of the Notch Signaling Pathway

The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and differentiation. In many cancers, this pathway is aberrantly activated. This compound acts as a Notch inhibitor by disrupting the early secretory pathway, which is essential for the proper processing and trafficking of Notch receptors to the cell surface.[1][2] This leads to a downstream reduction in the expression of Notch target genes that are critical for cell cycle progression.

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), leading to the transcriptional activation of target genes such as HES1 and HEY2. These target genes, in turn, regulate the expression of proteins involved in cell cycle control.

This compound's interference with Notch receptor maturation prevents the generation of NICD, thereby suppressing the entire downstream signaling cascade. Studies have shown that treatment with this compound leads to a dose-dependent decrease in the protein levels of Notch3, DTX1, and Hes1.[3]

Inhibition of LSD1

Lysine-Specific Demethylase 1 (LSD1) is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). LSD1 is frequently overexpressed in various cancers and is associated with poor prognosis. The inhibition of LSD1 by this compound represents another key aspect of its anti-cancer activity. LSD1 inhibition can lead to the re-expression of tumor suppressor genes that are silenced by epigenetic mechanisms, thereby contributing to cell cycle arrest and apoptosis. The precise mechanism by which this compound inhibits LSD1 and how this inhibition cross-talks with the Notch pathway to induce G1 arrest is an active area of investigation.

Quantitative Data on this compound Activity

The efficacy of this compound in inducing cell cycle arrest is dose-dependent. The following tables summarize key quantitative data from various studies.

IC50 and EC50 Values

| Compound | Parameter | Value | Cell Line/System | Reference |

| This compound | EC50 | ~2.3 µM | Notch Signaling | [5] |

| This compound | EC50 | 2.5 mM | Notch Pathway | [2] |

Note: There appears to be a significant discrepancy in the reported EC50 values in the literature. This may be due to different experimental systems and definitions of EC50.

Effect on Cell Cycle Distribution